Yiyeliangwanoside III

Description

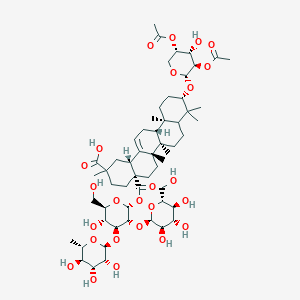

Yiyeliangwanoside III is an oleanane-type triterpene glycoside isolated from the bark of Nothopanax davidii (Araliaceae family). Its molecular formula is C₅₇H₈₈O₂₅, with a molecular weight of 1,173.32 g/mol . Structurally, it features a 3-O-α-(2',4'-O-diacetyl)-L-arabinopyranosyl group attached to the oleanane core, along with a 28-O-glycosidic ester side chain composed of α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl . Key physical properties include a melting point of 206–210°C (decomposition) and a specific optical rotation of [α]D +2.73 (c 0.1, methanol) . Its structural complexity and acetylated sugar moieties suggest unique solubility and bioavailability profiles compared to simpler triterpenoid glycosides.

Properties

CAS No. |

141039-75-0 |

|---|---|

Molecular Formula |

C57H88O25 |

Molecular Weight |

1173.3 g/mol |

IUPAC Name |

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-diacetyloxy-4-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C57H88O25/c1-24-35(62)39(66)41(68)46(74-24)80-43-37(64)30(22-59)78-49(45(43)81-47-42(69)40(67)36(63)29(21-58)77-47)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-48-44(76-26(3)61)38(65)31(23-73-48)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38-,39+,40-,41+,42+,43-,44+,45+,46-,47+,48-,49+,53?,54-,55+,56+,57-/m0/s1 |

InChI Key |

PWDRYGNPXJGTOQ-UFHAFJQVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)O)OC(=O)C)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)O)OC(=O)C)C)(C)C(=O)O)CO)O)O)O)O |

Synonyms |

3-O-alpha(2',4'-O-diacetyl)-L-arabinopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid-28-O-(alpha-L-ramnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester yiyeliangwanoside III |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between Yiyeliangwanoside III and structurally related compounds:

Key Observations :

Isomerism: Yiyeliangwanoside I and III share the same molecular formula but differ in optical rotation and melting points, suggesting regioisomerism (e.g., acetyl group positions) .

Glycosidic Chain Length: this compound’s trimeric glycosidic ester contrasts with Yixinoside B’s monomeric chain, which likely impacts membrane permeability and enzymatic hydrolysis resistance .

Pharmacological Implications

- Anti-inflammatory Activity: Oleanane glycosides like Yixinoside A inhibit NF-κB signaling (IC₅₀ ~10 μM), suggesting this compound’s acetyl groups may enhance target binding affinity .

- Metabolic Stability: The diacetylated arabinose in this compound may reduce first-pass metabolism compared to non-acetylated analogs, as seen in studies of similar triterpenoids .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Yiyeliangwanoside III from plant sources, and how can yield be optimized?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC). To optimize yield:

- Use gradient elution (e.g., water:acetonitrile, 0.1% formic acid) for better separation .

- Validate reproducibility by repeating extractions under controlled temperature and pH conditions .

- Preliminary phytochemical screening (e.g., Liebermann-Burchard test for triterpenes) ensures targeted isolation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?

- Answer : Combine:

- NMR (¹H, ¹³C, 2D-COSY/HMBC) to map glycosidic linkages and aglycone structure .

- Mass spectrometry (HR-ESI-MS) for molecular formula validation (e.g., m/z 943.4567 [M+Na]⁺) .

- HPLC-DAD with reference standards to confirm retention time and UV profile .

- Table 1: Example analytical parameters:

| Technique | Parameters |

|---|---|

| HPLC | C18 column (5 µm, 250 × 4.6 mm), 1.0 mL/min, 210 nm |

| NMR | 600 MHz, CD3OD solvent, 25°C |

Q. What protocols ensure the assessment of purity and stability of this compound in experimental settings?

- Answer :

- Purity : Use HPLC (≥95% purity threshold) with triple wavelength detection (210, 254, 280 nm) to detect impurities .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanism of action of this compound in cancer cell lines?

- Answer :

- Hypothesis-driven design : Test inhibition of specific pathways (e.g., PI3K/AKT) using siRNA knockdown or Western blotting .

- Dose-response assays : Include IC₅₀ calculations (e.g., 48-hour exposure, MTT assay) with positive controls (e.g., cisplatin) .

- Data validation : Replicate experiments across ≥3 cell lines (e.g., MCF-7, A549) to ensure biological relevance .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Answer :

- Pharmacokinetics : Use Sprague-Dawley rats (n=6) for oral/intravenous administration; collect plasma at 0, 1, 2, 4, 8, 12, 24h for LC-MS/MS analysis .

- Toxicity : Conduct acute/chronic toxicity studies (OECD guidelines) with histopathological evaluation of liver/kidney tissues .

- Table 2: Example PK parameters:

| Parameter | Value |

|---|---|

| t₁/₂ | 8.2h |

| Cmax | 12.3 µg/mL |

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies) be systematically addressed?

- Answer :

- Meta-analysis : Compare experimental conditions (e.g., cell line passage number, serum concentration) across studies to identify variability sources .

- Standardization : Adopt consensus protocols (e.g., CellTiter-Glo® for viability assays) to reduce methodological divergence .

- Error analysis : Quantify uncertainties (e.g., ±15% instrument error in HPLC) and adjust statistical models (e.g., mixed-effects regression) .

Methodological Best Practices

- Experimental rigor : Pre-register hypotheses and methods on platforms like Open Science Framework to mitigate bias .

- Data transparency : Share raw NMR/HPLC files in repositories (e.g., Zenodo) for peer validation .

- Ethical compliance : Obtain institutional approval for in vivo studies (IACUC protocol #XXXX-XX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.